

N-ethylheptanamide CAS number and identifiers

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Compound of Interest

Compound Name: *N*-ethylheptanamide

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An In-depth Technical Guide to **N-ethylheptanamide**: Properties, Synthesis, and Applications in Proteomics

Abstract

This technical guide provides a comprehensive overview of **N-ethylheptanamide**, a simple N-alkyl amide with significant applications in the field of chemical biology and drug discovery. The document details its chemical identifiers, physicochemical properties, and a standard method for its synthesis. A primary focus is placed on its emerging role as a linker molecule in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The mechanism of action of PROTACs, illustrating the pivotal role of linker molecules like **N-ethylheptanamide**, is described and visually represented. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical biology and therapeutic applications of amides and PROTAC technology.

Chemical Identifiers and Physicochemical Properties

N-ethylheptanamide is a chemical compound classified as a secondary amide. Its unique identifiers and key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	54007-34-0	[1][2][3]
Molecular Formula	C ₉ H ₁₉ NO	[1][2][4]
Molecular Weight	157.25 g/mol	[1][2]
IUPAC Name	N-ethylheptanamide	[5]
Synonyms	Heptanamide, N-ethyl-	[2]
Boiling Point	154 °C (at 15 Torr)	[2]
Density (Predicted)	0.859 ± 0.06 g/cm ³ (at 25 °C, 760 Torr)	[2]
pKa (Predicted)	16.864 ± 0.46	[2]

Synthesis of N-ethylheptanamide

The synthesis of **N-ethylheptanamide** is typically achieved through the acylation of ethylamine with heptanoyl chloride. This is a standard nucleophilic acyl substitution reaction where the nucleophilic ethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a general procedure for the synthesis of **N-ethylheptanamide** from heptanoyl chloride and ethylamine.

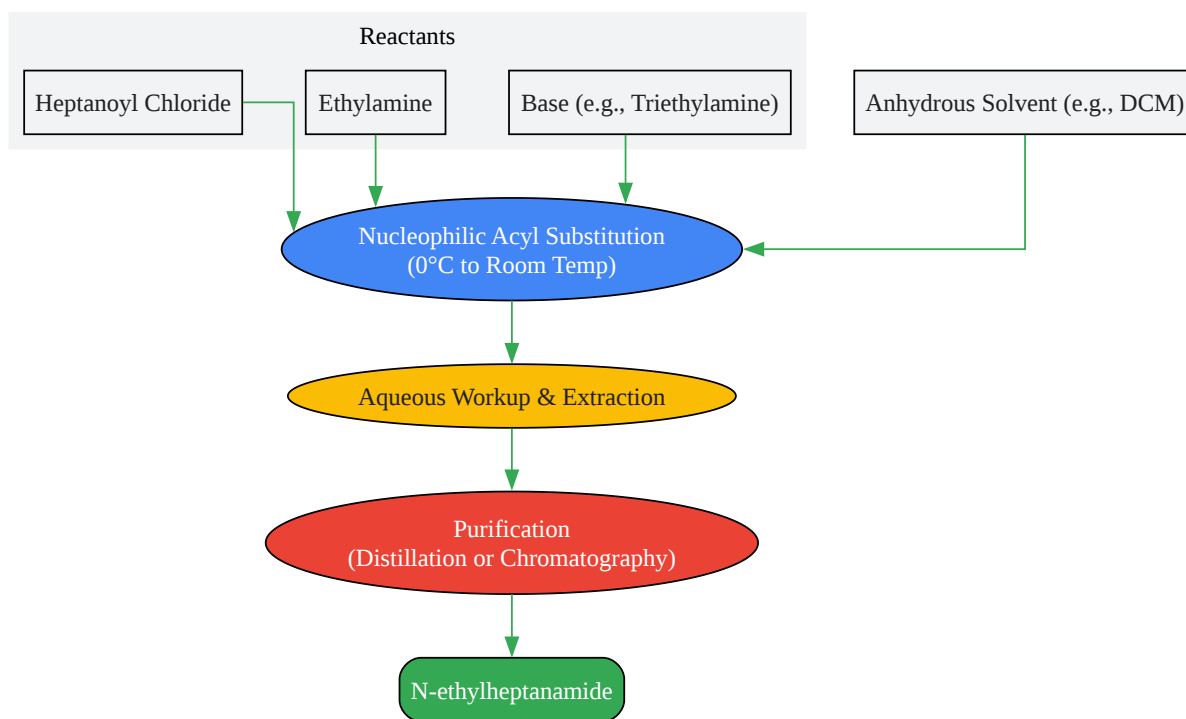
Materials:

- Heptanoyl chloride
- Ethylamine (as a solution in a suitable solvent like THF or as a gas)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptanoyl chloride (1.0 equivalent) in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of ethylamine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents) in the same anhydrous solvent.
- Add the ethylamine solution dropwise to the stirred solution of heptanoyl chloride at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude **N-ethylheptanamide**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.



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Caption: Synthetic workflow for **N-ethylheptanamide**.

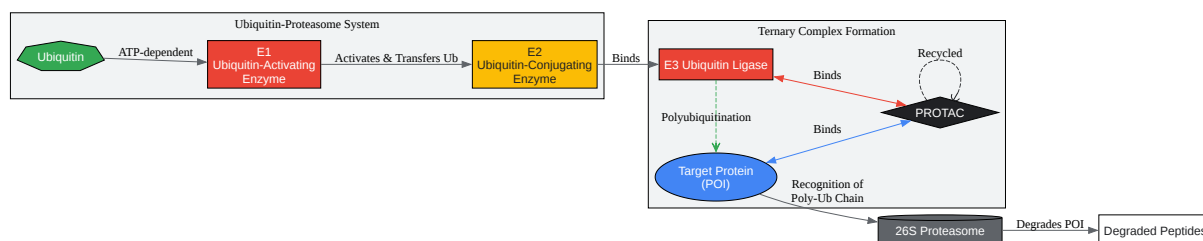
Biological Role and Mechanism of Action in PROTACs

While **N-ethylheptanamide** itself does not have a well-defined intrinsic biological activity, its structure is representative of the alkyl chain linkers used in the design of Proteolysis Targeting Chimeras (PROTACs).^[2] PROTACs are heterobifunctional molecules that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).^{[1][5]}

A PROTAC molecule consists of three main components:

- A ligand that binds to the target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.[5][6]

The linker, for which **N-ethylheptanamide** can be considered a structural component, plays a crucial role in the efficacy of the PROTAC. Its length, rigidity, and chemical nature determine the spatial orientation of the POI and E3 ligase, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. [1][2] The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[7]



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Caption: PROTAC-mediated protein degradation pathway.

Applications in Research and Drug Discovery

The primary application of **N-ethylheptanamide** and similar aliphatic amides is in the construction of PROTAC linkers. The development of libraries of PROTACs with varying linker lengths and compositions is a key strategy in optimizing the degradation of a specific target protein. By systematically modifying the linker, researchers can fine-tune the molecule's properties to achieve optimal potency, selectivity, and pharmacokinetic profiles.

The use of PROTACs offers several advantages over traditional small-molecule inhibitors:

- **Catalytic Activity:** Sub-stoichiometric amounts of a PROTAC can lead to the degradation of a large number of target protein molecules.[\[2\]](#)[\[7\]](#)
- **Targeting the "Undruggable" Proteome:** PROTACs do not need to bind to an active site to function, opening up the possibility of targeting proteins that lack enzymatic function or well-defined binding pockets.[\[1\]](#)
- **Improved Selectivity:** The requirement for the formation of a stable ternary complex can lead to higher selectivity for the target protein over other proteins.[\[1\]](#)

Conclusion

N-ethylheptanamide, with the CAS number 54007-34-0, is a valuable chemical entity whose significance extends beyond its simple structure. As a representative component of PROTAC linkers, it plays a critical role in the advancement of a transformative therapeutic modality. This guide has provided essential technical information, including its identifiers, a detailed synthesis protocol, and an in-depth look at its application within the context of PROTAC-mediated protein degradation. For researchers in drug discovery and chemical biology, understanding the properties and synthesis of such fundamental building blocks is essential for the design and development of next-generation therapeutics.

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